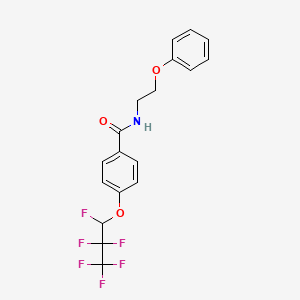
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenoxyethyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide core, substituted with a hexafluoropropoxy group and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenoxyethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Hexafluoropropoxy Group: The hexafluoropropoxy group can be introduced via nucleophilic substitution reactions using hexafluoropropanol and a suitable leaving group.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through etherification reactions using phenoxyethanol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenoxyacetic acid derivatives.
Reduction: Reduction reactions may target the benzamide core, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Materials Science: It could be used in the development of advanced materials with unique properties, such as fluorinated polymers.
Biology
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Medicine
Therapeutic Applications: Potential use in the treatment of diseases, depending on its biological activity and mechanism of action.
Industry
Chemical Manufacturing: Utilized as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenoxyethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexafluoropropoxy and phenoxyethyl groups may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide: Similar structure but with a phenylethyl group instead of phenoxyethyl.
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-methoxyethyl)benzamide: Similar structure but with a methoxyethyl group.
Uniqueness
The presence of the hexafluoropropoxy group imparts unique properties such as increased lipophilicity and stability. The phenoxyethyl group may enhance the compound’s ability to interact with specific biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H15F6NO3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C18H15F6NO3/c19-16(17(20,21)18(22,23)24)28-14-8-6-12(7-9-14)15(26)25-10-11-27-13-4-2-1-3-5-13/h1-9,16H,10-11H2,(H,25,26) |
InChI Key |
GAGNVYSOZSMFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)OC(C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















